![molecular formula C9H11N3 B136301 3-Amino-4-(ethylamino)benzonitrile CAS No. 143174-02-1](/img/structure/B136301.png)
3-Amino-4-(ethylamino)benzonitrile
Overview
Description
3-Amino-4-(ethylamino)benzonitrile is a chemical compound that has been studied for various applications, particularly in the field of neuroimaging and pharmaceuticals. The compound is characterized by the presence of an amino group and an ethylamino group attached to a benzonitrile moiety.
Synthesis Analysis
The synthesis of 3-Amino-4-(ethylamino)benzonitrile derivatives has been explored in several studies. One approach involves the use of p-[18F]fluorobenzyl iodide to synthesize an F-18 fluorobenzyl analogue of DASB, a ligand with affinity for the serotonin transporter . Another study reports the synthesis of a related compound, ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino]benzoate, using hydrazine hydrate reduction method, which yielded a high yield and is considered suitable for industrial production .
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various spectroscopic methods. For instance, 3-ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide was characterized by IR-spectroscopy and supported by quantum chemical calculations, revealing intramolecular hydrogen bonds and a transoide configuration of amide fragments . Similarly, the structure of ethyl 3-amino-1-(4-chlorophenyl)-9-hydroxy1H-benzo[f]chromene-2-carboxylate was determined using spectral data and X-ray single crystal analysis .
Chemical Reactions Analysis
The reactivity of 3-Amino-4-(ethylamino)benzonitrile and its derivatives has been investigated in various chemical reactions. For example, the reaction of ((2-(dimethylamino)ethyl)methylamino)lithium with benzonitrile led to the formation of a new α-amino lithium imide, which demonstrated intramolecular stabilization and provided insights into the cyclotrimerization process of benzonitrile . Additionally, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives involved reactions with different arylidinemalononitrile derivatives and cyanoacrylate derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Amino-4-(ethylamino)benzonitrile derivatives are closely related to their molecular structure. The presence of amino and ethylamino groups can influence the compound's solubility, stability, and reactivity. For instance, the stability of the α-amino lithium imide formed in the reaction with benzonitrile is attributed to the chelation of each metal center using a tertiary amino function . The spectroscopic and structural elucidation of these compounds provides valuable information on their potential applications in various fields, including pharmaceuticals and neuroimaging .
Safety and Hazards
properties
IUPAC Name |
3-amino-4-(ethylamino)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3/c1-2-12-9-4-3-7(6-10)5-8(9)11/h3-5,12H,2,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLUSMYQBHWGSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397235 | |
Record name | 3-amino-4-(ethylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-(ethylamino)benzonitrile | |
CAS RN |
143174-02-1 | |
Record name | 3-amino-4-(ethylamino)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-4-(ethylamino)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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